3-Bromo-1-propyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-Bromo-1-propyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 3-position, a propyl group at the 1-position, and an aldehyde group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-propyl-1H-pyrazole-4-carbaldehyde typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3-bromo-1-propylpyrazole with a formylating agent to introduce the aldehyde group at the 4-position. The reaction is usually carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-propyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: 3-Bromo-1-propyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-Bromo-1-propyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3-Bromo-1-propyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 3-Bromo-1-propyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological pathway being targeted .
Comparison with Similar Compounds
3-Bromo-1H-pyrazole: Lacks the propyl and aldehyde groups, making it less versatile in certain synthetic applications.
1-Propyl-1H-pyrazole-4-carbaldehyde: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
3-Bromo-1H-pyrazole-4-carbaldehyde: Lacks the propyl group, which may affect its solubility and overall chemical properties.
Properties
Molecular Formula |
C7H9BrN2O |
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Molecular Weight |
217.06 g/mol |
IUPAC Name |
3-bromo-1-propylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C7H9BrN2O/c1-2-3-10-4-6(5-11)7(8)9-10/h4-5H,2-3H2,1H3 |
InChI Key |
KLRCMXRWXMXNSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)Br)C=O |
Origin of Product |
United States |
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